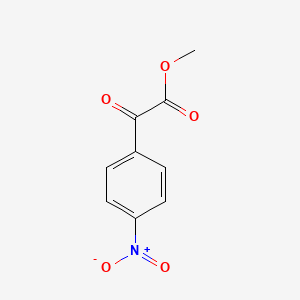

2-(4-硝基苯基)-2-氧代乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(4-nitrophenyl)-2-oxoacetate is a compound that is structurally related to various nitrophenyl derivatives, which have been the subject of several studies due to their interesting chemical and physical properties. These studies have explored the molecular structure, synthesis, and reactivity of compounds with similar frameworks, providing insights into the behavior of Methyl 2-(4-nitrophenyl)-2-oxoacetate.

Synthesis Analysis

The synthesis of compounds related to Methyl 2-(4-nitrophenyl)-2-oxoacetate often involves reactions that introduce nitrophenyl groups into the molecular structure. For instance, the reaction of a 1H-1,2,3-triazol-4-yl derivative with hydroxylamine hydrochloride in dry ethanol resulted in an oxime with a nitrophenyl moiety . Although the exact synthesis of Methyl 2-(4-nitrophenyl)-2-oxoacetate is not detailed in the provided papers, these methods suggest possible synthetic routes that could be explored for its preparation.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the molecular structures of compounds similar to Methyl 2-(4-nitrophenyl)-2-oxoacetate. For example, the crystal structure of a related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, was solved by direct methods and refined by full-matrix least squares . These studies provide valuable information on the conformation and orientation of the nitrophenyl groups, which are likely to be relevant to the structure of Methyl 2-(4-nitrophenyl)-2-oxoacetate.

Chemical Reactions Analysis

The reactivity of nitrophenyl derivatives can be influenced by the presence of different substituents. For instance, the activating (CH3) and deactivating (NO2 and Cl) characteristics of different groups linked to oxaxin rings have been shown to affect the stability and reactivity of these compounds . This suggests that the methyl and nitro groups in Methyl 2-(4-nitrophenyl)-2-oxoacetate would play a significant role in its chemical behavior, potentially making it more reactive than its chlorinated or unsubstituted counterparts.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl derivatives have been extensively studied. Vibrational spectroscopy, including FT-IR and Raman, has been used to investigate the vibrational properties of these compounds, which can provide insights into the bonding and stability of Methyl 2-(4-nitrophenyl)-2-oxoacetate . Additionally, crystallographic analysis can reveal intermolecular interactions that stabilize the crystal structure, as seen in related compounds . These studies contribute to a comprehensive understanding of the physical and chemical properties of Methyl 2-(4-nitrophenyl)-2-oxoacetate.

科学研究应用

聚合物中的光学存储

Meng、Natansohn、Barrett 和 Rochon (1996) 的研究研究了在可逆光学存储中偶氮聚合物中使用 2-(4-硝基苯基)-2-氧代乙酸甲酯等硝基苯基化合物。这些聚合物中偶氮基团和硝基苯基基团之间的相互作用会导致吸收最大值发生偏移,从而影响双折射的光致感应和光致消除。

有机合成

在有机合成研究中,Askam 和 Keeks (1969)证明了类似于 2-(4-硝基苯基)-2-氧代乙酸甲酯的硝基苯基衍生物如何经历氧化和克莱森缩合反应。此类反应在复杂有机分子的形成中至关重要,展示了硝基苯基化合物在合成有机化学中的作用。

光谱分析和 X 射线晶体学

Ahmed 等人 (2016) 在对1,2,3-三唑的研究中,使用了类似于 2-(4-硝基苯基)-2-氧代乙酸甲酯的化合物。他们的工作涉及光谱分析和单晶 X 射线衍射,这些技术对于了解此类化合物的结构和化学性质至关重要。

天然来源合成

周华峰 (2007)研究了从海鞘聚囊海鞘等天然来源合成 2-(4-硝基苯基)-2-氧代乙酸甲酯衍生物。这项研究突出了从海洋生物中提取和合成有价值的化合物的前景。

环境修复

在环境科学领域中,2-(4-硝基苯基)-2-氧代乙酸甲酯等化合物可能在修复过程中找到应用。例如,Pignatello 和 Sun (1995)研究了光辅助芬顿反应用于降解水中有机污染物,类似的化合物可能与此过程相关。

催化应用

Trstenjak、Ilaš 和 Kikelj (2013) 证明了硝基苯基衍生物在催化中的应用。他们通过铑 (II) 乙酸盐催化的反应合成了各种硝基苯基化合物,这可能是开发新药的基础。

生物降解和趋化性

在生物修复中,2-(4-硝基苯基)-2-氧代乙酸甲酯等化合物的生物降解和趋化性非常重要。Bhushan 等人 (2000) 研究了生物降解硝基苯酚化合物,揭示了微生物在环境清洁过程中的潜力。

属性

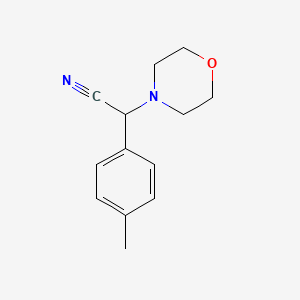

IUPAC Name |

methyl 2-(4-nitrophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJNETLTNKSVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-nitrophenyl)-2-oxoacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)

![N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2504122.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2504125.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)

![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)

![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)